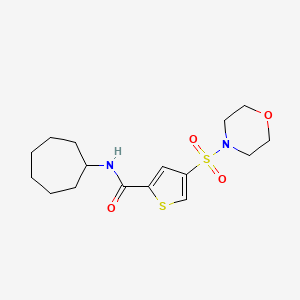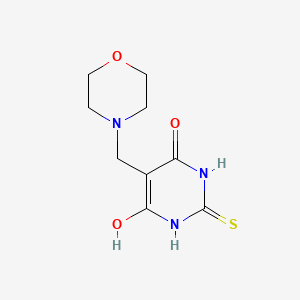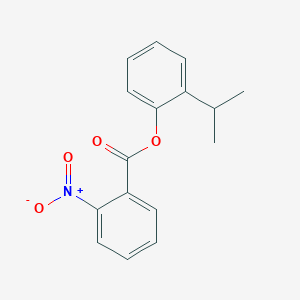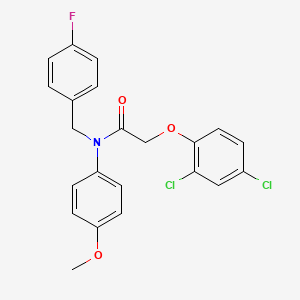
N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H24N2O4S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.11774960 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biodegradable Polymers
One significant application of derivatives similar to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through the ring-opening copolymerization of lactones with morpholine-2,5-dione derivatives, which have protected functional substituents. This process is crucial for developing biodegradable polymers with specific functionalities, making them valuable in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).
Inhibition of Carbonic Anhydrases
Another area of research involves the exploration of aromatic sulfonamide derivatives, including morpholine-based compounds, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown to exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential as therapeutic agents in treating diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Development of Heterocyclic Scaffolds
Morpholine derivatives are also pivotal in the synthesis of enantiopure morpholines and other heterocyclic scaffolds. This involves a series of reactions starting from the ring opening of oxiranes, followed by O-sulfonylation and cyclization processes. Such methodologies are instrumental in constructing complex molecular structures that are of interest in pharmaceutical research and development (Foschi et al., 2017).
Activation of Soluble Guanylyl Cyclase
Compounds related to this compound have been studied for their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC), an important enzyme in cardiovascular physiology. This activation represents a novel mechanism for vasodilator drugs, which could be beneficial in treating cardiovascular diseases (Schindler et al., 2006).
Propriétés
IUPAC Name |
N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c19-16(17-13-5-3-1-2-4-6-13)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h11-13H,1-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWAXHMGQCMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)
![(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine](/img/structure/B5537517.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5537563.png)


![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)
